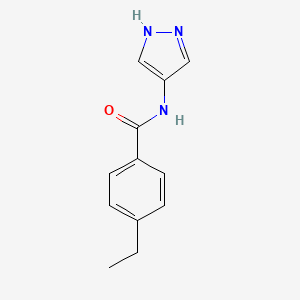
2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide, also known as DPA, is an important chemical compound in the field of scientific research. It is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. In neurodegenerative diseases, this compound has been shown to protect neurons by inhibiting oxidative stress and inflammation. In infectious diseases, this compound has been shown to inhibit the activity of certain enzymes involved in bacterial and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation, and to improve cognitive function. In infectious diseases, this compound has been shown to inhibit bacterial and viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other chemical compounds. Another advantage is its ability to selectively target cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide. One direction is the development of new synthetic methods for this compound, which could improve its yield and purity. Another direction is the investigation of this compound's potential therapeutic applications in other fields, such as cardiovascular disease and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide involves the reaction of 2,4-dioxopyrimidine with N-(3-hydroxypropyl)acetamide. This reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been studied for its neuroprotective effects and its ability to improve cognitive function. In infectious diseases, this compound has been shown to inhibit the growth of certain bacteria and viruses.
Eigenschaften
IUPAC Name |
2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c13-5-1-3-10-8(15)6-12-4-2-7(14)11-9(12)16/h2,4,13H,1,3,5-6H2,(H,10,15)(H,11,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYUWPJJNPSSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)




![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)




